

# Application Notes: Imaging Tumor Proliferation in Lung Cancer with [18F]FLT PET

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *[18F]Fluorothymidine*

Cat. No.: *B1202453*

[Get Quote](#)

## Introduction

[18F]-3'-deoxy-3'-fluorothymidine ([18F]FLT) is a radiolabeled thymidine analog used with Positron Emission Tomography (PET) to image cellular proliferation *in vivo*. Unlike [18F]FDG, which measures glucose metabolism, [18F]FLT uptake is specifically linked to DNA synthesis. Its accumulation in tissue is primarily mediated by thymidine kinase-1 (TK1), an enzyme whose expression is significantly upregulated during the S-phase of the cell cycle.<sup>[1][2]</sup> Consequently, [18F]FLT PET provides a non-invasive method to quantify the proliferative activity of tumors, a key hallmark of cancer. In lung cancer, this imaging technique is valuable for diagnosis, staging, and particularly for the early assessment of therapeutic response to anticancer drugs.<sup>[1][3]</sup>

## Principle of the Method

[18F]FLT, as a thymidine analog, is transported into the cell and is a substrate for TK1. Following phosphorylation by TK1, it is trapped intracellularly as [18F]FLT-monophosphate.<sup>[1]</sup> Because it is not significantly incorporated into DNA, its intracellular concentration, as measured by PET, reflects the activity of TK1 and, by extension, the level of cellular proliferation.<sup>[1]</sup> Studies have demonstrated a strong correlation between [18F]FLT uptake and the proliferation marker Ki-67 in lung tumors.<sup>[2][4][5]</sup> A meta-analysis reported a pooled correlation coefficient (rho) of 0.65 between [18F]FLT uptake and the Ki-67 labeling index in lung cancer patients, which is significantly higher than the correlation observed with [18F]FDG (rho = 0.45).<sup>[6]</sup>

## Applications in Lung Cancer

- Differential Diagnosis:  $[18\text{F}]$ FLT PET has demonstrated higher specificity in differentiating malignant from benign or inflammatory lung lesions compared to  $[18\text{F}]$ FDG PET, as inflammatory cells typically show low  $[18\text{F}]$ FLT uptake.[7][8][9]
- Staging: While  $[18\text{F}]$ FDG PET generally shows higher sensitivity for detecting primary lesions,  $[18\text{F}]$ FLT PET/CT has shown better specificity and positive predictive value for assessing regional lymph node involvement in non-small cell lung cancer (NSCLC).[3][10]
- Therapy Response Assessment: A key application is the early evaluation of treatment response. A decrease in  $[18\text{F}]$ FLT uptake after initiation of chemotherapy, radiotherapy, or targeted therapy can be a strong and early indicator of treatment efficacy, often preceding changes visible on CT or  $[18\text{F}]$ FDG PET.[1][7]

## Quantitative Data Summary

The following tables summarize quantitative data from clinical studies using  $[18\text{F}]$ FLT PET in lung cancer.

Table 1: Comparison of  $[18\text{F}]$ FLT and  $[18\text{F}]$ FDG Standardized Uptake Values (SUV) in Lung Lesions

| Tracer                  | Lesion Type                 | Mean SUV<br>(Median; SD;<br>Range) | Maximum SUV<br>(Median; SD;<br>Range) | Reference |
|-------------------------|-----------------------------|------------------------------------|---------------------------------------|-----------|
| [18F]FLT                | All Malignant<br>Lesions    | 1.8 (1.2; 2.0;<br>0.8–6.4)         | 2.7 (1.6; 3.1;<br>1.3–10.4)           | [4][5]    |
| NSCLC                   | 3.2 (3.1; 2.0;<br>0.8–6.4)  | 4.7 (5.2; 3.1;<br>1.0–10.4)        | [4]                                   |           |
| Pulmonary<br>Metastases | 1.1 (1.3; 0.8;<br>0.8–2.1)  | 1.6 (1.9; 1.3;<br>1.0–3.4)         | [4]                                   |           |
| [18F]FDG                | All Malignant<br>Lesions    | 4.1 (4.4; 3.0;<br>1.0–10.6)        | 6.9 (7.0; 5.8;<br>1.4–22.7)           | [4][5]    |
| NSCLC                   | 5.6 (5.5; 2.6;<br>1.0–10.6) | 9.7 (10.1; 5.5;<br>1.4–22.7)       | [4]                                   |           |

Note: In general, [18F]FDG uptake values are significantly higher than [18F]FLT uptake in lung tumors.[4][5]

Table 2: Correlation of Tracer Uptake with Proliferation Markers (Ki-67 & Cyclin D1)

| Tracer                      | Proliferation Marker | Correlation Coefficient (r) | P-value  | Cancer Type | Reference               |
|-----------------------------|----------------------|-----------------------------|----------|-------------|-------------------------|
| [18F]FLT                    | Ki-67 Index          | 0.92                        | < 0.0001 | Lung Tumors | <a href="#">[4]</a>     |
| Ki-67 Index (meta-analysis) | 0.65 (pooled rho)    | Significant                 |          | Lung Cancer | <a href="#">[6]</a>     |
| Cyclin D1 Labeling Index    | 0.644                | < 0.01                      |          | NSCLC       | <a href="#">[3][10]</a> |
| [18F]FDG                    | Ki-67 Index          | 0.59                        | < 0.001  | Lung Tumors | <a href="#">[4]</a>     |
| Ki-67 Index (meta-analysis) | 0.45 (pooled rho)    | Significant                 |          | Lung Cancer | <a href="#">[6]</a>     |
| Cyclin D1 Labeling Index    | 0.293                | > 0.05                      |          | NSCLC       | <a href="#">[3][10]</a> |

Table 3: Diagnostic Performance for Nodal Staging in NSCLC

| Tracer   | Sensitivity | Specificity | Accuracy | Positive Predictive Value (PPV) | Reference               |
|----------|-------------|-------------|----------|---------------------------------|-------------------------|
| [18F]FLT | 65%         | 98%         | 93%      | 89%                             | <a href="#">[3][10]</a> |
| [18F]FDG | 85%         | 84%         | 84%      | 52%                             | <a href="#">[3][10]</a> |

## Visualizations

### Signaling & Uptake Pathway





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Early Response Assessment to Targeted Therapy Using 3'-deoxy-3'[(18)F]-Fluorothymidine (18F-FLT) PET/CT in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of PET imaging with the proliferation marker [18F]-FLT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging of proliferation with 18F-FLT PET/CT versus 18F-FDG PET/CT in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging Proliferation in Lung Tumors with PET: 18F-FLT Versus 18F-FDG | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. Imaging proliferation in lung tumors with PET: 18F-FLT versus 18F-FDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlations of 18F-FDG and 18F-FLT uptake on PET with Ki-67 expression in patients with lung cancer: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3'-Deoxy-3'-(18F) Fluorothymidine Positron Emission Tomography/Computed Tomography in Non-small Cell Lung Cancer Treated With Stereotactic Body Radiation Therapy: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 18F-FLT PET/CT Adds Value to 18F-FDG PET/CT for Diagnosing Relapse After Definitive Radiotherapy in Patients with Lung Cancer: Results of a Prospective Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 18F-FLT PET/CT Adds Value to 18F-FDG PET/CT for Diagnosing Relapse After Definitive Radiotherapy in Patients with Lung Cancer: Results of a Prospective Clinical Trial | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. [discovery.researcher.life](#) [discovery.researcher.life]
- To cite this document: BenchChem. [Application Notes: Imaging Tumor Proliferation in Lung Cancer with [18F]FLT PET]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1202453#imaging-tumor-proliferation-in-lung-cancer-with-18f-flt>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)